molecular formula C16H27N5 B11738454 3-methyl-1-(2-methylpropyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine

3-methyl-1-(2-methylpropyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine

Cat. No.: B11738454
M. Wt: 289.42 g/mol
InChI Key: IZZFUPZIEOGGQM-UHFFFAOYSA-N
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Description

3-methyl-1-(2-methylpropyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes multiple methyl and isopropyl groups attached to the pyrazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(2-methylpropyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.

    Alkylation: The pyrazole ring is then alkylated using alkyl halides in the presence of a strong base like sodium hydride or potassium carbonate.

    Substitution Reactions: Further substitution reactions are carried out to introduce the methyl and isopropyl groups at specific positions on the pyrazole rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(2-methylpropyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, strong bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction may produce pyrazole alcohols.

Scientific Research Applications

3-methyl-1-(2-methylpropyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-1-(2-methylpropyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-(2-methylpropyl)-1H-pyrazol-5-amine
  • (2-methylpropyl)[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine

Uniqueness

3-methyl-1-(2-methylpropyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine is unique due to its specific substitution pattern and the presence of multiple methyl and isopropyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C16H27N5

Molecular Weight

289.42 g/mol

IUPAC Name

3-methyl-1-(2-methylpropyl)-N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]pyrazol-4-amine

InChI

InChI=1S/C16H27N5/c1-12(2)9-20-11-16(14(5)19-20)17-8-15-6-7-18-21(15)10-13(3)4/h6-7,11-13,17H,8-10H2,1-5H3

InChI Key

IZZFUPZIEOGGQM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=NN2CC(C)C)CC(C)C

Origin of Product

United States

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